N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a urea linkage substituted with a 4-ethoxyphenyl group and a tert-butyl carbamate moiety. The tert-butyl group enhances metabolic stability, while the ureido moiety may facilitate hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
N-tert-butyl-4-[[(4-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-5-27-17-8-6-16(7-9-17)22-18(25)21-14-15-10-12-24(13-11-15)19(26)23-20(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,23,26)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANTHPENAFRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide, with the CAS number 1235235-75-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for further research in pharmacology and drug development.
The molecular formula of this compound is , and it has a molecular weight of 376.5 g/mol. The structural characteristics include a tert-butyl group, a piperidine ring, and an ethoxyphenylureido side chain, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 1235235-75-2 |
| Molecular Formula | C20H32N4O3 |
| Molecular Weight | 376.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Compounds in the piperidine class often exhibit activity by modulating neurotransmitter systems or inhibiting enzymatic pathways.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in various signaling pathways, and compounds that interact with them can influence numerous physiological processes, including pain perception and inflammation .
- Enzyme Inhibition : The ureido group may facilitate interactions with enzymes by forming hydrogen bonds or participating in hydrophobic interactions, potentially leading to inhibition of key metabolic pathways.
Biological Activity
Research on similar compounds suggests that this compound may exhibit several biological activities:
- Antinociceptive Effects : Piperidine derivatives have been studied for their analgesic properties. For instance, compounds that target opioid receptors have shown promise in pain management .
- Antitumor Activity : Some piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may reduce symptoms associated with chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: The 4-ethoxyphenyl group in the target compound and analogs (e.g., ) is associated with high purity (>99%) and moderate-to-high yields (60–76%). Replacement with electron-withdrawing groups (e.g., 3-cyanophenyl in ) reduces yield (60%) and purity (96%), likely due to steric or electronic challenges during synthesis.
- Synthetic Methods : The tert-butyl carbamate group is commonly introduced via Boc-protection strategies, as seen in . For example, tert-butyl piperidin-4-ylcarbamate was acetylated using Ac₂O in DCM with Et₃N as a base, yielding stable intermediates .
Functional Group Impact on Bioactivity and Stability
- Aromatic Substitutents: The 4-ethoxy group in the target compound may improve lipophilicity compared to methoxy or cyano substituents, influencing membrane permeability and metabolic stability.
- tert-Butyl Group : This bulky group in the target compound and tert-butyl (1-acetylpiperidin-4-yl)carbamate likely reduces oxidative metabolism, extending half-life in biological systems.
Analytical and Pharmacological Data Gaps
While analogs like those in report mass spectrometry (APCI-MS) and LC purity data, the target compound lacks explicit analytical or pharmacological data in the provided evidence.
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